N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

N-(1H-Indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide (C₁₈H₁₆N₆O₂; MW 348.36) is an achiral, synthetic small molecule comprising an indole core linked via a phenoxyacetamide bridge to a 2-methyl-2H-tetrazole moiety. It is catalogued as a screening compound (ChemDiv ID: IB09-0867) and is annotated in the Therapeutic Target Database (TTD, Drug ID: D0T9XC) as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).

Molecular Formula C18H16N6O2
Molecular Weight 348.4 g/mol
Cat. No. B12174654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Molecular FormulaC18H16N6O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)12-5-7-13(8-6-12)26-11-17(25)20-16-4-2-3-15-14(16)9-10-19-15/h2-10,19H,11H2,1H3,(H,20,25)
InChIKeyQZDDQHOHOAEMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide – Compound Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N-(1H-Indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide (C₁₈H₁₆N₆O₂; MW 348.36) is an achiral, synthetic small molecule comprising an indole core linked via a phenoxyacetamide bridge to a 2-methyl-2H-tetrazole moiety . It is catalogued as a screening compound (ChemDiv ID: IB09-0867) and is annotated in the Therapeutic Target Database (TTD, Drug ID: D0T9XC) as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. The compound integrates two privileged scaffolds—indole and tetrazole—within a single hybrid architecture, a design strategy frequently employed in medicinal chemistry to access polypharmacology or enhanced target engagement [2]. Its calculated physicochemical parameters (logP 1.89, logD 1.89, polar surface area 139.49 Ų, 2 H-bond donors, 6 H-bond acceptors) place it comfortably within Lipinski Rule-of-5 space, indicating favorable drug-likeness for early-stage discovery screening .

Why Indole-Tetrazole Hybrids Cannot Be Generically Substituted: Positional Isomerism and Target Divergence in N-(1H-Indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide


Indole-tetrazole hybrid compounds exhibit pronounced target-engagement divergence depending on subtle structural variations, making generic substitution scientifically unjustifiable. The regioisomeric attachment point on the indole core is a critical determinant of biological activity: indol-3-yl-tetrazole amides (e.g., compounds 6a, 6b, 6f) function as tubulin polymerization inhibitors with IC₅₀ values of 0.34–0.52 µM [1], while the indol-4-yl-tetrazole phenoxyacetamide described herein is annotated exclusively as an IDO1 inhibitor (IC₅₀ 100 nM in a HeLa cell-based assay) [2]. Furthermore, indole-tetrazole derivatives with alternative linker geometries have been shown to act as estrogen receptor-α (ER-α) antagonists with IC₅₀ values as low as 5.8 nM [3]. Consequently, procuring a generic indole-tetrazole compound without specifying the indol-4-yl regioisomer and phenoxyacetamide linker risks acquiring a molecule that engages an entirely different target (tubulin or ER-α) rather than IDO1, compromising experimental reproducibility and target-specific screening outcomes.

Quantitative Differentiation Evidence for N-(1H-Indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide: Comparator-Based Procurement Rationale


IDO1 Inhibitory Potency in a Human HeLa Cell-Based Assay: 100 nM IC₅₀ Establishes Measurable Cellular Target Engagement

N-(1H-Indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide inhibits IDO1 with an IC₅₀ of 100 nM in an IFN-γ-stimulated human HeLa cell-based assay measuring kynurenine production [1]. For context, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) demonstrates an enzymatic IC₅₀ of 72 nM and a cellular HeLa IC₅₀ of 7.1 nM in comparable assay formats [2]. This places the target compound within approximately 1.4-fold of epacadostat's enzymatic potency and approximately 14-fold of its cellular potency, indicating that while the target compound is a less potent IDO1 inhibitor than the clinical benchmark, it represents a meaningfully active and structurally distinct chemotype in the IDO1 inhibitor landscape [1] [2].

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

Physicochemical Drug-Likeness Profiling: Favorable logP, logD, and PSA Parameters Within Lipinski Rule-of-5 Space

The compound's calculated physicochemical parameters—logP 1.89, logD 1.89, polar surface area (PSA) 139.49 Ų, 2 hydrogen bond donors (HBD), 6 hydrogen bond acceptors (HBA), and molecular weight 348.36 g/mol—all fall within or below the Lipinski Rule-of-5 thresholds (logP ≤5, HBD ≤5, HBA ≤10, MW ≤500, PSA <140 Ų for oral bioavailability) . The balanced logP/logD values indicate favorable membrane permeability without excessive lipophilicity, while the PSA value of 139.49 Ų is at the borderline of the recommended ≤140 Ų threshold for oral absorption, suggesting moderate to good passive permeability [1]. In contrast, many clinically evaluated IDO1 inhibitors (e.g., epacadostat) possess higher molecular weights and more complex structures that can complicate synthetic tractability and formulation [2].

Drug-likeness Physicochemical profiling Oral bioavailability prediction

Target Selectivity Differentiation from Indole-Tetrazole Tubulin Polymerization Inhibitors: IDO1 vs. Tubulin Engagement

Indole-tetrazole coupled aromatic amides reported by Reddy et al. (2022) function as tubulin polymerization inhibitors, with lead compounds 6a and 6f exhibiting IC₅₀ values of 0.34 µM and 0.52 µM respectively—representing approximately 3.9-fold and 2.5-fold greater potency than the reference standard combretastatin A-4 (CA-4, IC₅₀ = 1.32 µM) [1]. Crucially, these tubulin-targeting compounds feature indol-3-yl-tetrazole connectivity and a direct amide bond, whereas N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide employs an indol-4-yl attachment and a phenoxyacetamide linker, shifting target engagement to IDO1 (IC₅₀ = 100 nM) [2]. This target divergence—tubulin polymerization inhibition vs. IDO1 inhibition—arising from regioisomeric and linker modifications underscores the inability to predict target engagement based on the indole-tetrazole scaffold alone [1] [2].

Target selectivity Tubulin polymerization IDO1 Indole-tetrazole SAR

Class-Level Anti-Breast Cancer Activity of Indole-Tetrazole Derivatives: ER-α Antagonism as an Unexplored Dimension for the Indol-4-yl Scaffold

A 2024 study demonstrated that indole-tetrazole derivatives exhibit in vitro anti-proliferative activity against ER-α-positive T-47D (IC₅₀ = 3.82–24.43 µM), MCF-7 (IC₅₀ = 3.08–22.65 µM), and ER-α-negative MDA-MB-231 (IC₅₀ = 7.69–19.4 µM) human breast cancer cell lines [1]. Lead compounds 5d and 5f displayed ER-α binding IC₅₀ values of 5.826 nM and 110.6 nM respectively, compared to the standard bazedoxifene (IC₅₀ = 339.2 nM) [1]. While N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has not been directly evaluated in these ER-α assays, the indole-tetrazole scaffold has validated activity in this therapeutic area, with bazedoxifene itself being an indole-based SERM (ER-α IC₅₀ = 23–26 nM) [2]. This class-level evidence suggests that the target compound may possess unexplored ER-α modulatory activity warranting investigation in endocrine oncology screening panels.

Anti-breast cancer Estrogen receptor-α antagonism Indole-tetrazole

Recommended Application Scenarios for N-(1H-Indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide Based on Quantitative Differentiation Evidence


IDO1-Focused Cancer Immunotherapy Target Engagement and Screening Campaigns

The compound's validated IDO1 inhibitory activity (IC₅₀ = 100 nM in IFN-γ-stimulated HeLa cells) [1] positions it as a structurally distinct chemical probe for IDO1 target engagement studies. Unlike the clinical hydroxyamidine chemotype of epacadostat (cellular HeLa IC₅₀ = 7.1 nM), this indol-4-yl tetrazole phenoxyacetamide offers an alternative scaffold for IDO1 inhibitor SAR exploration, which is valuable for hit-to-lead campaigns seeking to overcome resistance or pharmacokinetic limitations associated with existing IDO1 inhibitor classes [2]. Its annotation in the Therapeutic Target Database as an IDO1 inhibitor (TTD Drug ID: D0T9XC) [3] further supports its use in target-based screening and mechanistic studies of tryptophan catabolism in the tumor microenvironment.

Indole-Tetrazole Structure-Activity Relationship (SAR) Studies: Probing Regioisomeric Effects on Target Selectivity

The compound serves as a critical SAR probe for dissecting how indole substitution patterns and linker geometry dictate target engagement in the indole-tetrazole chemical space. Comparative analysis with indol-3-yl-tetrazole amides (tubulin polymerization inhibitors, IC₅₀ = 0.34–0.52 µM vs. CA-4 IC₅₀ = 1.32 µM) [1] and indole-tetrazole ER-α antagonists (IC₅₀ = 5.8–110.6 nM) [2] demonstrates that the indol-4-yl phenoxyacetamide architecture redirects activity toward IDO1. Systematic procurement of all three regioisomeric series enables comprehensive mapping of structure-target relationships, which is essential for rational design of target-selective indole-tetrazole probes and lead compounds.

Physicochemical Benchmarking and Drug-Likeness Optimization in Discovery Screening Cascades

With a favorable physicochemical profile (logP 1.89, logD 1.89, PSA 139.49 Ų, MW 348.36) [1] that fully complies with Lipinski Rule-of-5 criteria [2], this compound is well-suited as a drug-like starting point for lead optimization programs. Its moderate lipophilicity and borderline PSA value (139.49 vs. ≤140 Ų threshold for oral absorption) [2] suggest adequate membrane permeability for cell-based assays while maintaining aqueous solubility (logSw = -2.62) [1], reducing the risk of non-specific binding or aggregation artifacts that frequently confound screening results for highly lipophilic IDO1 inhibitor chemotypes. This makes it an attractive candidate for inclusion in medium-throughput screening cascades where physicochemical attrition is a key filtering criterion.

Exploratory Oncology Polypharmacology Screening: IDO1 and ER-α Dual-Target Assessment

The demonstrated ER-α antagonistic activity of structurally related indole-tetrazole derivatives (compounds 5d and 5f: ER-α binding IC₅₀ = 5.826 and 110.6 nM respectively, vs. bazedoxifene IC₅₀ = 339.2 nM) [1], combined with the target compound's validated IDO1 inhibition, supports its inclusion in dual-target oncology screening panels. The intersection of immune checkpoint modulation (via IDO1) and endocrine signaling disruption (via potential ER-α antagonism) represents an emerging therapeutic strategy in breast cancer and other hormone-responsive malignancies [2]. Procuring this compound for broad-panel screening may reveal unexpected polypharmacology that a single-target-focused analog selection strategy would miss.

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